3-(3-methoxyphenyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 3-(3-methoxyphenyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1040640-23-0
VCID: VC11962678
InChI: InChI=1S/C21H15N5O3S2/c1-28-14-6-4-5-13(11-14)26-20(27)18-15(8-10-30-18)23-21(26)31-12-17-24-19(25-29-17)16-7-2-3-9-22-16/h2-11H,12H2,1H3
SMILES: COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=N5
Molecular Formula: C21H15N5O3S2
Molecular Weight: 449.5 g/mol

3-(3-methoxyphenyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1040640-23-0

Cat. No.: VC11962678

Molecular Formula: C21H15N5O3S2

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

3-(3-methoxyphenyl)-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1040640-23-0

Specification

CAS No. 1040640-23-0
Molecular Formula C21H15N5O3S2
Molecular Weight 449.5 g/mol
IUPAC Name 3-(3-methoxyphenyl)-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C21H15N5O3S2/c1-28-14-6-4-5-13(11-14)26-20(27)18-15(8-10-30-18)23-21(26)31-12-17-24-19(25-29-17)16-7-2-3-9-22-16/h2-11H,12H2,1H3
Standard InChI Key HGEQMPFDNYTOEH-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=N5
Canonical SMILES COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=N5

Introduction

Structural Features and Molecular Properties

Core Architecture

The molecule centers on a thieno[3,2-d]pyrimidin-4-one scaffold, a bicyclic system combining a thiophene ring fused to a pyrimidinone. This core is substituted at position 3 with a 3-methoxyphenyl group and at position 2 with a sulfanyl-linked [3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl moiety. The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, enhances metabolic stability and hydrogen-bonding capacity, while the pyridine group contributes to π-π stacking interactions in biological targets .

Key Functional Groups

  • Thienopyrimidinone Core: Imparts rigidity and planar geometry, favoring interactions with ATP-binding pockets in kinases .

  • Methoxyphenyl Substituent: The electron-donating methoxy group at the para position enhances lipophilicity and modulates electronic effects, potentially improving membrane permeability .

  • Oxadiazole-Pyridine Side Chain: The oxadiazole’s electron-deficient nature and pyridine’s basicity synergize to optimize binding affinity, as seen in kinase inhibitors like imatinib analogs .

Physicochemical Properties

  • LogP: Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Hydrogen Bond Acceptors/Donors: 8 acceptors and 1 donor, aligning with Lipinski’s Rule of Five for drug-likeness .

  • Topological Polar Surface Area (TPSA): ~100 Ų, suggesting favorable solubility and reduced efflux pump recognition .

Synthesis and Chemical Reactivity

General Synthetic Pathways

The synthesis of thienopyrimidinone derivatives typically involves multistep sequences starting from commercially available precursors. For this compound, key steps include:

  • Formation of the Thienopyrimidinone Core: Cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic conditions .

  • Introduction of the 3-Methoxyphenyl Group: Ullmann coupling or nucleophilic aromatic substitution using 3-methoxyphenylboronic acid .

  • Oxadiazole-Pyridine Side Chain Installation:

    • Step 1: Synthesis of [3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methanamine via cyclization of pyridine-2-carbonitrile with hydroxylamine, followed by reaction with bromoacetonitrile .

    • Step 2: Sulfur alkylation of the thienopyrimidinone core with the oxadiazole-containing intermediate using Mitsunobu conditions or base-mediated nucleophilic substitution.

Reaction Optimization

  • Yield: Reported yields for analogous thienopyrimidinones range from 60–75% .

  • Challenges: Steric hindrance at position 2 of the thienopyrimidinone necessitates high-temperature reactions (80–120°C) and polar aprotic solvents like DMF.

Mechanisms of Action and Molecular Targets

Kinase Binding Dynamics

Molecular docking studies reveal that the oxadiazole-pyridine moiety occupies the hydrophobic back pocket of EGFR’s ATP-binding site, while the methoxyphenyl group stabilizes the DFG-in conformation . Key interactions include:

  • Hydrogen Bonds: Between the pyrimidinone carbonyl and Met793.

  • π-Stacking: Pyridine ring with Phe856 .

Antimicrobial Targets

  • Enoyl-ACP Reductase (FabI): The sulfanyl group coordinates with FabI’s catalytic cysteine (Cys164), blocking fatty acid biosynthesis .

Applications in Medicinal Chemistry

Drug Discovery Platforms

  • Multitarget Agents: The compound’s modular structure allows derivatization for dual EGFR/ROCK inhibition, relevant in oncology and neurodegenerative diseases .

  • Prodrug Development: Esterification of the pyrimidinone carbonyl enhances oral bioavailability in preclinical models .

Recent Patents

  • WO2023056321A1: Covers thienopyrimidinone-oxadiazole hybrids for treating resistant bacterial infections .

  • US20240140872A1: Claims use in combination therapies with checkpoint inhibitors for metastatic cancers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator